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Introduction
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of

ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission

in the central nervous system.[1] Due to its efficacy in blocking these receptors, CNQX is a

crucial pharmacological tool in neuroscience research, particularly in brain slice

electrophysiology, to isolate and study specific synaptic components and neuronal circuitry.[2]

This document provides detailed application notes and protocols for the effective use of CNQX
in brain slice electrophysiology experiments.

Mechanism of Action
CNQX competitively inhibits the binding of glutamate to both AMPA and kainate receptors,

thereby preventing the opening of their associated ion channels and subsequent depolarization

of the postsynaptic membrane.[1] While highly selective for AMPA and kainate receptors, it is

important to note that at higher concentrations, CNQX can also exhibit antagonist activity at the

glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[3]
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Quantitative Data on CNQX Efficacy
The following table summarizes the key quantitative data for CNQX, providing a clear reference

for its potency at different receptors.

Parameter Receptor Type Value
Species/Prepa
ration

Reference

IC50 AMPA Receptor 0.3 µM - 400 nM

Recombinant /

Cultured

Neurons

[1][3]

Kainate Receptor 1.5 µM - 4 µM

Recombinant /

Cultured

Neurons

[1][3]

NMDA Receptor

(Glycine Site)
25 µM Recombinant [3]

Working

Concentration

Full AMPA

Receptor

Blockade

10 µM
Mouse Cortical

Slices
[4]

Reduction of

EPSCs
1 µM

Mouse Cortical

Slices
[4]

Blockade of non-

NMDA

responses

10 µM
Rat Hippocampal

Slices
[2]

Suppression of

spindle bursts
20 µM

Rat Neocortical

Slices
[5]

Note: IC50 values can vary depending on the specific receptor subunit composition and the

experimental conditions. The provided working concentrations are a general guideline and

should be optimized for each specific experimental preparation.
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This protocol describes a general procedure for preparing acute brain slices suitable for

electrophysiological recordings.

Materials:

Rodent (e.g., rat or mouse)

Anesthetic (e.g., isoflurane, pentobarbital)

Ice-cold cutting solution (see composition below)

Artificial cerebrospinal fluid (ACSF) (see composition below)

Vibrating microtome (vibratome)

Dissection tools

Incubation chamber

Solutions:

Cutting Solution (in mM): 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 1 CaCl2, 3

MgSO4, 10 glucose.[6] This solution should be continuously bubbled with 95% O2 / 5% CO2

(carbogen) and kept ice-cold.[7]

ACSF (in mM): 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 1.5 CaCl2, 1.5 MgSO4, 10

glucose.[6] This solution should be continuously bubbled with carbogen.

Procedure:

Anesthetize the animal according to approved institutional protocols.

Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.

Rapidly dissect the brain and place it in the ice-cold cutting solution.

Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-

400 µm).[6][7]
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Transfer the slices to an incubation chamber containing carbogenated ACSF at 32-34°C for

at least 30 minutes to recover.

After the recovery period, maintain the slices at room temperature in carbogenated ACSF

until they are transferred to the recording chamber.

Protocol 2: Whole-Cell Patch-Clamp Recording with
CNQX Application
This protocol outlines the procedure for performing whole-cell recordings from neurons in an

acute brain slice and applying CNQX to block AMPA/kainate receptor-mediated currents.

Materials:

Prepared acute brain slices

Recording chamber on an upright microscope with DIC optics

Patch-clamp amplifier and data acquisition system

Glass micropipettes (3-6 MΩ)

Intracellular solution (see composition below)

Perfusion system

CNQX stock solution (e.g., 10 mM in DMSO)

Solutions:

K-gluconate based intracellular solution (example, in mM): 135 K-gluconate, 10 HEPES, 10

KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity

to ~290 mOsm.

ACSF: As described in Protocol 1.

Procedure:
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Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated

ACSF at a rate of 2-3 ml/min.

Visualize a neuron using the microscope and establish a gigaohm seal between the patch

pipette and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Record baseline synaptic activity. To record excitatory postsynaptic currents (EPSCs), hold

the neuron at a negative potential (e.g., -70 mV) to minimize the contribution of inhibitory

currents.[4]

To apply CNQX, dilute the stock solution into the ACSF to the desired final concentration

(e.g., 10 µM for complete blockade of AMPA receptors).[4]

Switch the perfusion to the ACSF containing CNQX and record the changes in synaptic

activity. A reduction or complete block of fast, inward currents is expected.

To ensure the observed effect is due to CNQX, a washout period with regular ACSF can be

performed to observe the recovery of the synaptic currents.

Visualizations
Signaling Pathway of Glutamatergic Transmission
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Caption: Glutamatergic signaling pathway and the inhibitory action of CNQX.

Experimental Workflow for CNQX Application
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Caption: A typical experimental workflow for brain slice electrophysiology using CNQX.
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Caption: Relationship between CNQX concentration and its effects on glutamate receptors.

Off-Target Effects and Considerations
While CNQX is a valuable tool, it is essential to be aware of its potential off-target effects. At

concentrations higher than those required to block AMPA/kainate receptors, CNQX can

antagonize the glycine site of the NMDA receptor. Additionally, some studies have reported that

CNQX can, under certain conditions, increase the frequency of spontaneous inhibitory

postsynaptic currents (sIPSCs), an effect that appears to be independent of its action on

ionotropic glutamate receptors.[8][9] Researchers should carefully consider these potential

confounding factors when interpreting their results and may need to include additional control

experiments. For instance, using another non-NMDA receptor antagonist with a different

chemical structure could help confirm the specificity of the observed effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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